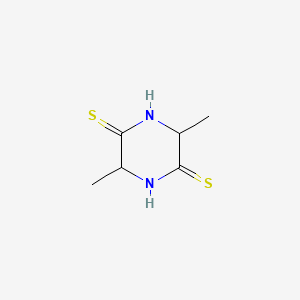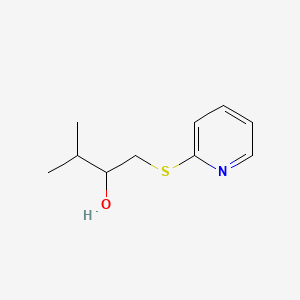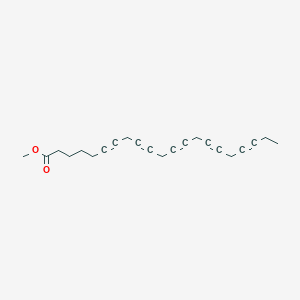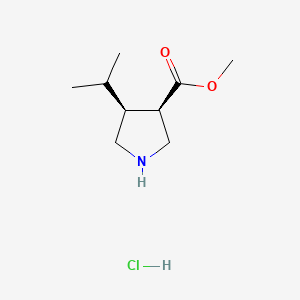
4-Hydroxy Ropivacaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Ropivacaine is a metabolite of Ropivacaine, an amide-type local anesthetic used for regional anesthesia and acute pain management . Ropivacaine is known for its long-acting effects and reduced potential for central nervous system and cardiovascular toxicity compared to other local anesthetics . The 4-Hydroxy derivative retains some pharmacological activity, although it is less potent than the parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ropivacaine typically involves the hydroxylation of Ropivacaine. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic processes. The hydroxylation is often carried out using reagents such as hydrogen peroxide or specific hydroxylating enzymes under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes, often utilizing biocatalysts to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Ropivacaine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction back to Ropivacaine using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of more oxidized metabolites.
Reduction: Regeneration of Ropivacaine.
Substitution: Formation of alkyl or acyl derivatives.
Applications De Recherche Scientifique
4-Hydroxy Ropivacaine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of Ropivacaine.
Biology: Investigated for its pharmacokinetics and pharmacodynamics in biological systems.
Medicine: Studied for its potential use in local anesthesia and pain management, although it is less potent than Ropivacaine.
Industry: Utilized in the development of new local anesthetic formulations and drug delivery systems
Mécanisme D'action
4-Hydroxy Ropivacaine exerts its effects by blocking sodium ion channels in nerve fibers, similar to Ropivacaine . This action inhibits the generation and conduction of nerve impulses, leading to local anesthesia. The compound’s activity is less potent due to its lower affinity for the sodium channels compared to Ropivacaine .
Comparaison Avec Des Composés Similaires
Ropivacaine: The parent compound, known for its long-acting local anesthetic effects.
Bupivacaine: Another long-acting local anesthetic with higher potency but greater toxicity.
Levobupivacaine: An enantiomer of Bupivacaine with reduced toxicity.
Lidocaine: A commonly used local anesthetic with a shorter duration of action
Uniqueness: 4-Hydroxy Ropivacaine is unique due to its specific hydroxylation, which alters its pharmacological profile. It has a lower potency and reduced toxicity compared to Ropivacaine, making it a valuable compound for studying the metabolism and pharmacokinetics of local anesthetics .
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(2R)-N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-6-5-7-15(19)17(21)18-16-12(2)10-14(20)11-13(16)3/h10-11,15,20H,4-9H2,1-3H3,(H,18,21)/t15-/m1/s1 |
Clé InChI |
BWDXZCNWLNJBBI-OAHLLOKOSA-N |
SMILES isomérique |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=C(C=C2C)O)C |
SMILES canonique |
CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)








